molecular formula C28H27NO5 B2361881 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866727-41-5

3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one

Cat. No.: B2361881
CAS No.: 866727-41-5
M. Wt: 457.526
InChI Key: NMNKKAQIECHWNW-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This could involve in vitro and in vivo studies, as well as computational methods such as molecular docking .

Safety and Hazards

Information on the safety and hazards of a compound can be obtained from Material Safety Data Sheets (MSDS). These provide information on the potential health effects, safe handling procedures, and emergency procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction followed by a Schotten-Baumann reaction. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Isoquinoline: A structural isomer of quinoline with distinct biological activities.

    Benzoxazino quinoline:

Uniqueness

3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5/c1-5-18-9-11-20(12-10-18)27(30)23-17-29(16-19-7-6-8-21(13-19)32-2)24-15-26(34-4)25(33-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNKKAQIECHWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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